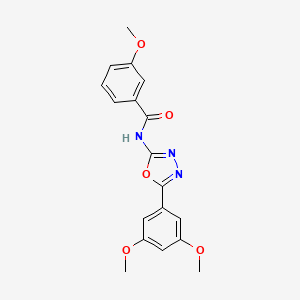

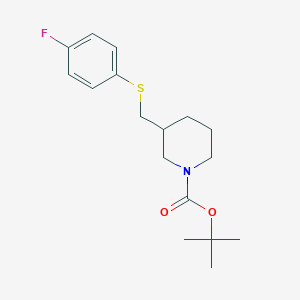

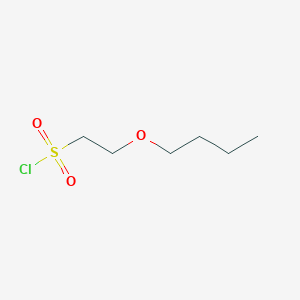

N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles, including compounds similar to N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide, involves methods based on primary amidoximes and acylating agents. These methods allow for the creation of 3,5-substituted 1,2,4-oxadiazoles, showcasing the synthetic versatility and potential for generating a wide range of derivatives (Pharmaceutical Chemistry Journal, 2005).

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives, including the compound , is characterized by its ability to form hydrogen bond interactions with biomacromolecules. This structural feature significantly increases their pharmacological activity and underlines the importance of the oxadiazole moiety as a biologically active unit in various compounds (Journal of Enzyme Inhibition and Medicinal Chemistry, 2022).

Chemical Reactions and Properties

Oxadiazole derivatives, including 1,3,4-oxadiazoles, exhibit a range of pharmacological activities due to their chemical structure. They have been found to possess antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. Their reactions and properties are influenced by their interactions with enzymes and receptors, making them valuable in medicinal chemistry and pharmacology (Journal of Enzyme Inhibition and Medicinal Chemistry, 2022).

Physical Properties Analysis

1,3,4-Oxadiazoles demonstrate favorable physical properties, such as high photoluminescent quantum yield, excellent thermal and chemical stability, which make them suitable for various applications beyond pharmacology, including material science and organic electronics. Their modularity and ease of synthesis contribute to their widespread use as building blocks in the development of novel materials and chemical sensors (Critical reviews in analytical chemistry, 2022).

Chemical Properties Analysis

The chemical properties of 1,3,4-oxadiazole derivatives, such as this compound, are characterized by their interactions with various biological targets. These interactions enable the compound to exhibit a broad spectrum of biological activities, making it a significant subject of study for the development of new therapeutic agents (Letters in Drug Design & Discovery, 2023).

科学的研究の応用

Chemical Reactions and Synthesis

- A study detailed the reaction of N-phenylbenzamidine with O-acetylbenzeneoximoyl chloride, yielding a 5-methoxy-3,4,5-triphenyl-4,5-dihydro-1,2,4-oxadiazole, confirmed via X-ray analysis (Szczepankiewicz, Suwiński, & Karczmarzyk, 2004).

- Another study focused on the design, synthesis, and evaluation of 2,5-diaryl-1,3,4-oxadiazoline analogs for biological activities, highlighting the importance of structural features in biological potency (Lee et al., 2010).

Catalytic Processes

- Research on [Cp*RhIII]-catalyzed annulation of N-methoxybenzamide developed a series of 2-aryl quinazolin-4(3H)-one derivatives, demonstrating good functional group tolerance (Xiong, Xu, Sun, & Cheng, 2018).

Antimicrobial and Antiproliferative Activities

- Synthesis and antimicrobial screening of certain N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides showed potential therapeutic applications against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

- Another study demonstrated the synthesis of 1,3,4-Oxadiazole N-Mannich Bases with antimicrobial and anti-proliferative activities, indicating their potential in medical applications (Al-Wahaibi et al., 2021).

Molecular Interactions and Structure Analysis

- An article explored the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, using X-ray diffraction and DFT calculations to understand intermolecular interactions (Karabulut et al., 2014).

Enzymatic Activity

- The study on bis-1,3,4-oxadiazole containing glycine moiety investigated its effects on the activities of certain transferase enzymes, offering insights into biochemical interactions (Tomi, Al-qaisi, & Al-Qaisi, 2010).

Liquid-Crystalline Materials

- Research on the orientational properties of 1,3,4-oxadiazoles in liquid-crystalline materials provided data useful for potential applications in OLEDs and other display technologies (Wolarz, Chrzumnicka, Fischer, & Stumpe, 2007).

作用機序

Target of Action

It’s worth noting that many bioactive aromatic compounds, including those with similar structures, have been found to bind with high affinity to multiple receptors .

Mode of Action

Compounds with similar structures have been found to interact with their targets, leading to various biological activities .

Biochemical Pathways

It’s worth noting that many bioactive aromatic compounds, including those with similar structures, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

A compound with a similar structure was found to have high gi absorption and was identified as a p-gp substrate .

Result of Action

Compounds with similar structures have been found to exhibit various biological activities .

特性

IUPAC Name |

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O5/c1-23-13-6-4-5-11(7-13)16(22)19-18-21-20-17(26-18)12-8-14(24-2)10-15(9-12)25-3/h4-10H,1-3H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFSRSMAQTKQDOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC(=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-oxa-8-azaspiro[4.5]decane-6-carboxylate](/img/structure/B2494106.png)

![5-(methoxymethyl)-4-{[(2-thienylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2494109.png)

![(1S,4R)-1-(4-benzylpiperidine-1-carbonyl)-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B2494115.png)

![N'-[4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl]-2,6-difluoro-N'-methylbenzenecarbohydrazide](/img/structure/B2494119.png)

![Ethyl 2-[7-(furan-2-ylmethylcarbamoyl)-4-oxo-3-prop-2-enylquinazolin-2-yl]sulfanylacetate](/img/structure/B2494120.png)